Diethyl (ethoxymethyl)phosphonate
Overview
Description
Diethyl (ethoxymethyl)phosphonate is a chemical compound with the molecular formula C7H17O4P . It has an average mass of 196.181 Da and a monoisotopic mass of 196.086441 Da .
Molecular Structure Analysis
Diethyl (ethoxymethyl)phosphonate has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 55 Ų, and it has a molar refractivity of 46.6±0.3 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving Diethyl (ethoxymethyl)phosphonate are not available, phosphonates in general have been used in a variety of chemical reactions. For instance, they have been used in the preparation of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates .Physical And Chemical Properties Analysis
Diethyl (ethoxymethyl)phosphonate has a density of 1.0±0.1 g/cm³, a boiling point of 239.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 45.7±3.0 kJ/mol, and it has a flash point of 112.6±42.9 °C .Scientific Research Applications
Diethyl (Ethoxymethyl)phosphonate: Scientific Research Applications
Organic Synthesis: Diethyl (ethoxymethyl)phosphonate is used as an intermediate in organic synthesis, particularly in the Horner-Emmons reaction, which is useful for creating substituted nitriles and their amide and heterocyclic derivatives .
Corrosion Inhibition: Phosphonates, including diethyl (ethoxymethyl)phosphonate, have been researched for their potential as corrosion inhibitors, which could be valuable in protecting metals and alloys in various industrial applications .
Biological Activity: While not specific to diethyl (ethoxymethyl)phosphonate, phosphonates are studied for their biological activities, including interactions with proteins and potential medicinal applications .
Safety And Hazards
properties
IUPAC Name |
1-(diethoxyphosphorylmethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-4-9-7-12(8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDURRTQRGRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520370 | |
Record name | Diethyl (ethoxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (ethoxymethyl)phosphonate | |
CAS RN |
10419-80-4 | |
Record name | Diethyl (ethoxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (Ethoxymethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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